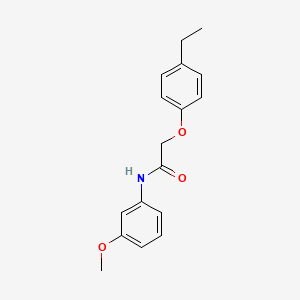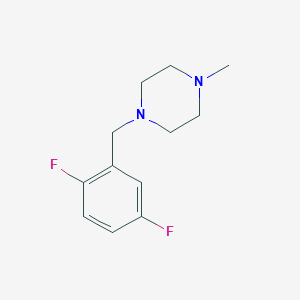![molecular formula C14H15N3S B5805576 N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)
N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as PETT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PETT is a thiourea derivative that possesses both aromatic and heterocyclic moieties, making it a versatile compound for various applications.
Mecanismo De Acción
The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. PETT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell death. PETT has also been shown to inhibit the activity of HIV-1 integrase, an enzyme required for the integration of viral DNA into the host genome, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
PETT has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, antiviral activity, antibacterial activity, and anti-inflammatory activity. PETT has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. PETT has also been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. PETT has also been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PETT has several advantages for lab experiments, including its ease of synthesis, high stability, and versatility for various applications. PETT is also relatively inexpensive compared to other compounds with similar properties. However, PETT has some limitations, including its low solubility in water, which can limit its use in biological assays. PETT also has a narrow therapeutic window, which can make it difficult to determine the optimal concentration for biological assays.
Direcciones Futuras
There are several future directions for the research on PETT. One possible direction is the development of PETT-based metal-organic frameworks for various applications, including drug delivery and catalysis. Another direction is the optimization of PETT synthesis for improved yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of PETT and its potential as a therapeutic agent for various diseases. Finally, the development of PETT analogs with improved properties, such as increased solubility and selectivity, is also an area for future research.
Conclusion:
In conclusion, PETT is a versatile and promising compound for various applications in scientific research. PETT has shown potential as an anticancer, antiviral, and antibacterial agent, as well as a ligand for metal-organic frameworks and a fluorescent probe for metal ion detection. However, further studies are needed to fully understand the mechanism of action of PETT and its potential as a therapeutic agent. The future directions for research on PETT include the development of PETT-based metal-organic frameworks, optimization of PETT synthesis, elucidation of the mechanism of action, and development of PETT analogs with improved properties.
Métodos De Síntesis
PETT can be synthesized through a simple one-pot reaction between 2-(4-pyridinyl)ethylamine and phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes tautomerization to form PETT. The yield of PETT can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
PETT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PETT has shown promising results as an anticancer, antiviral, and antibacterial agent. PETT has also been used as a ligand for the design of metal-organic frameworks and as a fluorescent probe for the detection of metal ions. In analytical chemistry, PETT has been used as a reagent for the determination of trace amounts of heavy metals in environmental samples.
Propiedades
IUPAC Name |
1-phenyl-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h1-7,9-10H,8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZDAZFMUNTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)


![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
![5-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5805571.png)
![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)


![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)